molecular formula C4H6ClN5O B3056769 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine CAS No. 74025-73-3

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine

Cat. No.: B3056769
CAS No.: 74025-73-3
M. Wt: 175.58 g/mol
InChI Key: IPOXPXHQMSEBFF-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine (CAS: 1935037-79-8) is a guanidine derivative featuring a 1,2,4-oxadiazole ring substituted with a chloromethyl group. Its molecular formula is C₈H₁₂ClN₅O, with a molecular weight of 175.58 g/mol . Its purity is reported as ≥95% in commercial catalogs, and structural confirmation relies on NMR and HRMS data .

Properties

IUPAC Name

2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5O/c5-1-2-8-4(11-10-2)9-3(6)7/h1H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOXPXHQMSEBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)N=C(N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406690
Record name 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74025-73-3
Record name 2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves the reaction of 3-(chloromethyl)-1,2,4-oxadiazole with guanidine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process would involve techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The guanidine group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative of the original compound.

Scientific Research Applications

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine is a chemical compound featuring oxadiazole and guanidine functional groups, with the molecular formula C4H6ClN5O and a molecular weight of 175.576 g/mol . The compound's structure includes a chloromethyl substituent on the oxadiazole ring, increasing its reactivity and potential for biological activity. Research indicates that compounds containing the oxadiazole ring exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

This compound is suitable for various applications. It has been studied for its potential as an antagonist for the P2X7 receptor, which is implicated in various inflammatory diseases and cancer. The guanidine group may enhance its interaction with biological targets due to its basicity and ability to form hydrogen bonds. Guanidine and its salts can also act as a catalyst or solvent for multicomponent reactions .

Antimicrobial and Antifungal Research

This compound may inhibit bacterial and fungal growth. One study investigated the compound’s efficacy against bacterial and fungal infections.

Compound NameStructural FeaturesUnique Aspects
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoleContains a phenyl groupKnown for antifungal properties
2-(Chloromethyl)-thiazoleThiazole ring instead of oxadiazoleKnown for antibacterial properties

Antiviral Studies

The antiviral potential of this compound against specific viruses is being explored. It could potentially interfere with viral replication.

Antituberculosis Research

Researchers are investigating the impact of this compound on Mycobacterium tuberculosis.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to determine how effectively the compound interacts with proteins or receptors involved in disease pathways. Preliminary results indicate that this compound may inhibit certain pathways linked to inflammation and cellular proliferation.

Safety and Hazards

This compound has several hazard classifications :

  • Harmful if swallowed
  • Harmful in contact with skin
  • Causes skin irritation
  • Causes serious eye damage
  • Harmful if inhaled
  • May cause respiratory irritation

Mechanism of Action

The mechanism of action of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The 1,2,4-oxadiazole ring coupled with a guanidine group is a common scaffold in medicinal chemistry. Key structural analogs and their substituent variations are summarized below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine Guanidine + 1,2,4-oxadiazole Chloromethyl 175.58
SLC4011540 Guanidine + 1,2,4-oxadiazole Aminothiazole-phenyl ~500 (estimated)
Compound 7c () Guanidine + 1,2,4-oxadiazole 4-Octylphenyl ~450 (estimated)
Compound 7g () Guanidine + 1,2,4-oxadiazole Pyrrolidine-1-carboximidamide ~400 (estimated)
{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-yl}methanol 1,2,4-oxadiazole Dimethylaminomethyl + methanol 196.63

Key Observations :

  • Bulkier Substituents: Analogs like 7c (4-octylphenyl) and SLC4011540 (aminothiazole-phenyl) introduce lipophilic groups, likely improving membrane permeability but reducing solubility .
  • Heterocyclic Modifications : Compound 7g incorporates a pyrrolidine ring, which may influence conformational flexibility and target engagement .

Key Observations :

  • High yields (e.g., 99% for 7f ) are achieved with sterically unhindered substituents, while bulkier groups (e.g., tert-butyl in 4k ) require optimized protocols .
  • The target compound’s synthesis remains underexplored, suggesting opportunities for methodological development.

Key Observations :

  • SLC4011540 demonstrates dual SphK1/2 inhibition, attributed to its aminothiazole-phenyl group enhancing hydrophobic interactions .
  • The chloromethyl group in the target compound may enable covalent binding to cysteine residues, similar to SLC4011540’s interaction with Cys533 .

Physicochemical Properties

Property Target Compound SLC4011540 Compound 7c
Molecular Weight 175.58 ~500 ~450
LogP (estimated) ~1.2 ~4.5 ~5.0
Water Solubility Moderate Low Low

Key Observations :

  • The target compound’s lower molecular weight and moderate LogP suggest better solubility than bulkier analogs, aligning with drug-likeness criteria.

Biological Activity

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine is a heterocyclic compound characterized by a guanidine group linked to an oxadiazole ring. Its chemical formula is C4H6ClN5OC_4H_6ClN_5O with a molecular weight of approximately 175.58 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The chloromethyl group enhances its reactivity, making it a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown potential in anticancer research. Studies have indicated that derivatives of oxadiazole compounds can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, specific analogs demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range, suggesting strong cytotoxic effects against these cancerous cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
5-Nitrothiophene derivativeHCT-1160.5
5-Nitrothiophene derivativeMCF-74
5-Nitrothiophene derivativeHeLa4.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups such as nitro or halogens on the aromatic systems has been associated with enhanced potency against cancer cell lines. Various studies suggest that modifications in the substituent positions can lead to significant variations in activity levels .

Agrochemical Applications

In addition to its medicinal properties, this compound is being investigated for its potential use as a pesticide or herbicide. Its bioactive properties may be exploited to develop environmentally friendly agricultural chemicals that can effectively control pests while minimizing ecological impact.

Case Study 1: Anticancer Research

A study focused on the anticancer properties of oxadiazole derivatives found that compounds similar to this compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells. The selectivity index (SI), which measures the ratio of IC50 values between normal and cancerous cells, indicated that some derivatives were significantly more effective against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various oxadiazole compounds against a panel of bacterial strains. Results showed that compounds with chloromethyl substitutions had enhanced activity compared to their non-substituted counterparts. This highlights the importance of structural features in determining biological activity .

Q & A

Q. What are the recommended synthetic routes for 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine?

Methodological Answer: Synthesis of oxadiazole derivatives often involves cyclization reactions. For example, describes a method for preparing 5-chloro-3-chloromethyl-1,2,4-thiadiazole using chloroacetamidine and trichloromethanesulphenyl chloride under controlled conditions. While this targets a thiadiazole analog, similar strategies (e.g., substituting thiadiazole precursors with oxadiazole-compatible reagents) can be adapted. highlights chlorination steps using phosphorus pentachloride, which may apply to introducing the chloromethyl group. Key considerations include:

  • Purification via column chromatography or recrystallization.
  • Monitoring reaction progress using TLC or HPLC.
  • Validating intermediate structures via NMR and IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrogen and carbon environments. provides NMR data for a structurally related oxadiazole compound, demonstrating typical chemical shifts for chloromethyl groups (e.g., δ ~4.5 ppm for CH2_2Cl).
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula.
  • X-ray Crystallography: As in , single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., oxadiazole ring substitution patterns).
  • Purity Analysis: Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. emphasizes avoiding skin/eye contact and inhalation.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinating agents).
  • Spill Management: Neutralize chloromethyl-containing spills with dry sand or inert absorbents ().
  • Emergency Procedures: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. and provide structural data (InChI keys, SMILES) for parameterizing computational models.
  • Reactivity Simulations: Use software like Gaussian or ORCA to model SN2_2 reactions at the chloromethyl group. Compare activation energies under varying solvents (e.g., DMSO vs. water).
  • Validation: Cross-check computational results with experimental kinetic studies (e.g., monitoring substitution reactions via 1H^1H-NMR) .

Q. What strategies resolve discrepancies in spectroscopic data between experimental and theoretical results?

Methodological Answer:

  • Re-examine Synthesis Steps: demonstrates that structural misassignments (e.g., incorrect oxadiazole substitution) require revisiting synthetic protocols.
  • Advanced Spectroscopy: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the guanidine and oxadiazole moieties.
  • Theoretical Adjustments: Incorporate solvent effects or relativistic corrections in DFT calculations to improve agreement with experimental IR/Raman spectra .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Accelerated Stability Testing: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. ’s environmental stability framework can guide experimental design.
  • Degradation Pathways: At acidic pH, the chloromethyl group may hydrolyze to a hydroxymethyl derivative. Under basic conditions, nucleophilic attack on the oxadiazole ring could occur.
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (e.g., 4°C) .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to guanidine-recognizing enzymes (e.g., nitric oxide synthases). ’s antioxidant activity protocols for phenolic compounds can be adapted.
  • In Vitro Assays: Measure IC50_{50} values in enzyme inhibition studies (e.g., using fluorescence-based assays).
  • Cellular Uptake Studies: Track intracellular localization via fluorescent tagging (e.g., BODIPY derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields across published methods?

Methodological Answer:

  • Critical Parameter Review: Compare solvent systems, catalysts, and temperatures. For instance, and use chlorination under anhydrous vs. aqueous conditions, affecting yields.
  • Reproducibility Trials: Replicate methods with strict adherence to reported conditions.
  • Statistical Analysis: Apply ANOVA to identify significant variables (e.g., reaction time, reagent purity).
  • Mechanistic Studies: Use isotopic labeling (e.g., 13C^{13}C) to trace unexpected byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine
Reactant of Route 2
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine

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